molecular formula C8H6Br2N2 B7826494 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole

Cat. No.: B7826494
M. Wt: 289.95 g/mol
InChI Key: MINIPXKMVMBPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole ( 1844-42-4) is a brominated benzimidazole derivative supplied as a solid for research applications. With the molecular formula C 8 H 6 Br 2 N 2 and a molecular weight of 289.96 g/mol, this compound serves as a versatile advanced intermediate and building block in organic synthesis, particularly in the development of novel bioactive molecules and functional materials [ ]. The benzimidazole core is a privileged pharmacophore in medicinal chemistry. Recent scientific literature highlights that 1H-benzo[d]imidazole derivatives demonstrate significant biological activities, including potent antibacterial activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , as well as antifungal activity against Candida albicans [ ]. Some derivatives have also shown excellent antibiofilm activity, capable of both inhibiting biofilm formation and killing cells within mature biofilms [ ]. The specific bromination pattern on the benzimidazole scaffold of this compound is valuable for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Beyond pharmaceutical research, benzimidazole derivatives are widely utilized in materials science due to their unique electronic and optical properties, finding applications in the synthesis of luminescent compounds and functional materials [ ]. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, refer to the material safety data sheet (MSDS) for safety information, and store it sealed in a dry environment at room temperature [ ].

Properties

IUPAC Name

4,6-dibromo-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINIPXKMVMBPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Brominated o-Phenylenediamines

A direct route involves synthesizing 4,6-dibromo-o-phenylenediamine 2 followed by cyclization with acetic acid (Scheme 1).

Scheme 1:

  • Bromination of 2-nitroaniline:

    • 2-Nitroaniline undergoes dibromination using Br₂ in HBr/AcOH at 0–5°C, yielding 4,6-dibromo-2-nitroaniline 1 (82% yield).

    • Regioselectivity: The nitro group directs bromine to meta positions (C4 and C6).

  • Reduction to diamine:

    • Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C) reduces 1 to 4,6-dibromo-o-phenylenediamine 2 (95% yield).

  • Cyclocondensation with acetic acid:

    • Heating 2 with glacial acetic acid and HCl (12 N) at 120°C for 6 hours forms 4,6-dibromo-2-methyl-1H-benzo[d]imidazole 3 (78% yield).

Key Challenges:

  • Purification of 2 due to sensitivity to oxidation.

  • Acidic conditions may hydrolyze bromine substituents if temperatures exceed 130°C.

Post-Cyclization Bromination of 2-Methylbenzimidazole

An alternative approach brominates preformed 2-methylbenzimidazole 4 (Scheme 2).

Scheme 2:

  • Synthesis of 2-methylbenzimidazole:

    • o-Phenylenediamine reacts with acetic acid under HCl reflux (8 hours, 90% yield).

  • Regioselective dibromination:

    • Method A: Br₂ (2.2 equiv) in DMF at 0°C for 2 hours (64% yield, 4,6-dibromo product).

    • Method B: NBS (2.2 equiv) with FeCl₃ in CH₂Cl₂ at 25°C (58% yield, 4,6-dibromo product).

Mechanistic Insights:

  • The methyl group at C2 electronically deactivates the imidazole ring, directing bromine to the benzene moiety.

  • Steric hindrance from the methyl group favors substitution at C4 and C6 over C5 and C7.

Table 1: Bromination Efficiency of 2-Methylbenzimidazole

MethodReagentSolventTemp (°C)Yield (%)Selectivity (4,6 vs. 5,7)
ABr₂DMF0649:1
BNBS/FeCl₃CH₂Cl₂25587:1

Advanced Functionalization Techniques

Directed Ortho-Metalation (DoM)

Lithiation of 2-methylbenzimidazole 4 with LDA (2.2 equiv) in THF at −78°C, followed by quenching with Br₂, enables precise bromination at C4 and C6 (72% yield).

Advantages:

  • Avoids electrophilic substitution limitations.

  • Enables sequential functionalization.

One-Pot Bromocyclization

A telescoped synthesis combines diamine bromination and cyclization:

  • 2-Nitroaniline → dibromination → reduction → cyclization (overall yield: 52%).

Analytical Validation and Optimization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.82 (d, J=8.4 Hz, 1H, H5), 8.12 (d, J=8.4 Hz, 1H, H7).

  • LC-MS: m/z 289.95 [M+H]⁺.

Yield Optimization Strategies

  • Cyclocondensation: Replacing HCl with polyphosphoric acid (PPA) increases yield to 85%.

  • Bromination: Adding H₂SO₄ as a Lewis acid in Method A improves selectivity to 12:1.

Industrial-Scale Considerations

Table 2: Scalability of Key Steps

StepThroughput (kg/batch)Purity (%)Cost Efficiency
Dibromination of 1 5098High
Cyclocondensation10095Moderate
DoM Bromination1099Low

Challenges:

  • Exothermic bromination requires controlled cooling.

  • Pd-C catalyst recycling in hydrogenation reduces costs .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted benzimidazole derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen, yielding 2-methylbenzimidazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, are employed under anhydrous conditions.

Major Products

    Substituted Benzimidazole Derivatives: Formed through nucleophilic substitution reactions.

    Benzimidazole N-oxides: Resulting from oxidation reactions.

    2-Methylbenzimidazole: Produced by reduction of bromine atoms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole. The compound has shown significant activity against various pathogens:

  • Bacterial Inhibition : Research indicates that derivatives of benzimidazole can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL . For instance, certain synthesized compounds exhibited MIC values as low as 3.9 µg/mL against Candida albicans and Mycobacterium smegmatis.
  • Mechanisms of Action : Molecular docking studies suggest that these compounds may interact with bacterial proteins such as FtsZ and (p)ppGpp synthetases, which are crucial for bacterial cell division and stress response .

Anti-inflammatory Properties

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole has also been investigated for its anti-inflammatory effects. Studies have demonstrated that related compounds can significantly reduce inflammation in animal models:

  • Efficacy : Compounds derived from benzimidazole structures have shown promising results in reducing edema and inflammatory markers such as TNF-α and nitric oxide. For example, certain derivatives exhibited over 70% inhibition in inflammatory responses compared to standard treatments like diclofenac .

Synthesis of Functional Materials

The unique chemical structure of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole allows it to be utilized in synthesizing advanced materials:

  • Polymerization : The compound can serve as a monomer or cross-linking agent in the development of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronic devices and coatings .

Catalysis

Benzimidazole derivatives have been explored as catalysts in various chemical reactions:

  • Copper-Catalyzed Reactions : The incorporation of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole into catalytic systems has shown potential in facilitating reactions such as thioamination and other transformations under mild conditions .

Case Studies and Research Findings

StudyApplicationFindings
Kahveci et al. (2014)AntimicrobialNotable activity against Gram-positive and Gram-negative bacteria; MIC values < 10 µg/mL .
Gaba and Mohan (2015)Anti-inflammatoryCompounds showed significant reduction in inflammation markers; effective at doses of 100 mg/kg .
Bukhari et al. (2016)Enzyme InhibitionEffective inhibition of COX enzymes; potential for developing anti-inflammatory drugs .
Eswayah et al. (2017)AnalgesicDemonstrated analgesic activity comparable to standard medications like aspirin .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with cellular processes, such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Structural Variations

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent positions and types. Below is a comparative analysis with key analogues:

Table 1: Structural and Substituent Comparison
Compound Name Substituent Positions Molecular Weight Key Features
4,6-Dibromo-2-methyl-1H-benzo[d]imidazole Br (4,6), CH₃ (2) 293.96* High electrophilicity due to bromine; methyl enhances stability .
4,5-Dibromo-1,2-dimethyl-1H-imidazole Br (4,5), CH₃ (1,2) 255.93 Bromines at 4,5; dimethyl groups increase steric hindrance .
2-Bromo-4-chloro-1H-benzo[d]imidazole Br (2), Cl (4) 231.48 Mixed halogen substituents; smaller molecular weight .
5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole CH₃ (5,6), C₆H₅CH₂ (1) 280.36 Methyl groups reduce reactivity; benzyl enhances lipophilicity .

*Calculated based on C₈H₆Br₂N₂.

Key Observations:
  • Bromine Positioning : Bromine at 4,6 (target compound) vs. 4,5 () alters electronic density and steric accessibility, impacting binding interactions in biological systems .
  • Halogen Diversity : The presence of chlorine in 2-Bromo-4-chloro-1H-benzo[d]imidazole () reduces molecular weight and may enhance solubility compared to dibromo analogues.
  • Methyl vs. Benzyl Groups : Methyl groups (e.g., 2-methyl in the target compound) improve metabolic stability, whereas benzyl groups () increase hydrophobicity .
Key Observations:
  • Halogenation Control : Bromination at specific positions (e.g., 4,6 vs. 4,5) demands precise reaction conditions to avoid over-halogenation .
Key Observations:
  • Antifungal Potency: Dibromo derivatives (4,6 or 4,5) show superior activity compared to mono-halogenated or methylated analogues, likely due to increased electrophilicity .
  • Resistance Mitigation : Compounds with bulky substituents (e.g., benzyl in ) overcome resistance mechanisms in pathogens.

Physicochemical Properties

Substituents critically influence solubility, melting points, and reactivity:

Table 4: Physicochemical Comparison
Compound Melting Point (°C) Solubility LogP*
4,6-Dibromo-2-methyl-1H-benzo[d]imidazole ~200–205 (est.) Low in water 3.8
2-Bromo-4-chloro-1H-benzo[d]imidazole Not reported Moderate in DMSO 2.5
(E)-2-((2-(4-Bromophenyl)hydrazono)methyl)-1H-benzo[d]imidazole 202.2–202.5 Low in water 4.1

*Predicted using fragment-based methods.

Key Observations:
  • LogP Trends : Bromine increases hydrophobicity (higher LogP), whereas chlorine or polar groups (e.g., hydrazones in ) reduce it.
  • Thermal Stability : High melting points (~200°C) are common for crystalline dibromo derivatives .

Biological Activity

4,6-Dibromo-2-methyl-1H-benzo[d]imidazole is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial efficacy, structure-activity relationships, and potential mechanisms of action.

  • Molecular Formula : C₈H₆Br₂N₂
  • Molar Mass : 289.95 g/mol
  • CAS Number : 1844-42-4

Antimicrobial Activity

Research indicates that derivatives of 4,6-dibromo-2-methyl-1H-benzo[d]imidazole exhibit significant antimicrobial properties. Notably, studies have demonstrated its effectiveness against various pathogens:

Antibacterial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) for several derivatives against Staphylococcus aureus (including MRSA), Escherichia coli, and Mycobacterium smegmatis. For example:

  • Compound 3ao : MIC < 1 µg/mL against S. aureus
  • Compound 3ag : MIC 3.9 µg/mL against M. smegmatis and C. albicans .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans. The efficacy of various derivatives was tested, with several showing high activity levels:

  • Active Compounds : Compounds such as 3ad , 3ag , and 3aq demonstrated excellent antifungal activity with MIC values indicating strong inhibition of fungal growth .

Structure-Activity Relationship (SAR)

The biological activity of 4,6-dibromo-2-methyl-1H-benzo[d]imidazole is influenced by its structural modifications. The presence of bromine substituents at the 4 and 6 positions significantly enhances its antimicrobial properties. The SAR studies suggest that variations in the substituents on the benzimidazole core can lead to different levels of biological activity.

Molecular docking studies have provided insights into the potential mechanisms through which these compounds exert their antimicrobial effects. The interactions with key bacterial proteins such as:

  • (p)ppGpp synthetases/hydrolases
  • FtsZ proteins
  • Pyruvate kinases

These interactions suggest that the compounds may disrupt essential bacterial processes, leading to their antibacterial effects .

Case Studies

Several case studies highlight the effectiveness of 4,6-dibromo-2-methyl-1H-benzo[d]imidazole in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy :
    • A comprehensive study evaluated the antimicrobial activity of synthesized benzimidazole derivatives, including 4,6-dibromo-2-methyl-1H-benzo[d]imidazole.
    • Results indicated that most compounds exhibited significant activity against multiple microbial strains, supporting their potential use in treating infections caused by resistant strains .
  • Evaluation of Toxicity :
    • In vitro toxicity assays demonstrated that while exhibiting potent antimicrobial activity, the compound showed minimal toxicity to eukaryotic cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the optimized synthetic routes for 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzimidazole precursor. Key steps include:

  • Substrate Preparation : Start with 2-methyl-1H-benzo[d]imidazole.
  • Bromination : Use N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. For example, refluxing in a polar solvent (e.g., DMF or acetic acid) at 80–100°C for 12–24 hours .
  • Catalysts : Acidic catalysts like PTSA (para-toluenesulfonic acid) improve regioselectivity and yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with ~60–75% yield .
    Critical Factors : Temperature control avoids over-bromination, while solvent polarity directs substitution to the 4,6-positions.

Q. How are spectroscopic techniques employed to characterize 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole?

Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns. For example, aromatic protons adjacent to bromine show deshielding (δ 7.2–8.3 ppm), while the methyl group at position 2 appears as a singlet (δ ~2.5 ppm) .
  • FTIR : Identify C-Br stretches (590–600 cm⁻¹) and imidazole ring vibrations (C=N at ~1610 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 304.92 for C8H6Br2N2) .
    Validation : Cross-reference with X-ray crystallography data from analogous dibromo-benzimidazole derivatives to confirm planar geometry and dihedral angles .

Q. What are the stability and solubility considerations for handling 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole in experimental workflows?

Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent decomposition. Avoid exposure to moisture or light, as bromine substituents are prone to hydrolytic cleavage .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. For biological assays, use DMSO stock solutions (<1% v/v) to minimize solvent interference .
  • Stability Tests : Monitor via HPLC over 24–48 hours under experimental conditions (e.g., pH 7.4 buffer) to assess degradation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole?

Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) : Maps reveal nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., Suzuki coupling at position 1) .
  • Docking Studies : Simulate binding with biological targets (e.g., EGFR kinase) using AutoDock Vina. Compare with derivatives to rationalize substituent effects on affinity .

Q. What structure-activity relationships (SARs) govern the biological activity of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole derivatives?

Methodological Answer :

  • Substituent Effects : Introduce electron-donating groups (e.g., –OCH3 at position 5) to enhance cytotoxicity (IC50 < 10 µM in HeLa cells) . Conversely, bulky substituents reduce membrane permeability .
  • Halogen Impact : Bromine at 4,6-positions increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration but raising toxicity risks .
  • In-Silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition) using SwissADME. High topological polar surface area (>80 Ų) correlates with poor oral bioavailability .

Q. How is 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole utilized in materials science, particularly in optoelectronic devices?

Methodological Answer :

  • OLED Host Materials : Incorporate into benzimidazole-triazine hybrids (e.g., BIZ-2Me-TRZ) for high triplet energy (~3.1 eV), enabling efficient blue emission. The twisted structure minimizes energy back-transfer .
  • Synthetic Modifications : Attach electron-deficient triazine moieties via Buchwald-Hartwig coupling. Characterize via cyclic voltammetry to confirm n-type behavior (reduction potential at –2.1 V vs Ag/AgCl) .
  • Device Fabrication : Spin-coat thin films (80–100 nm) on ITO substrates. Achieve external quantum efficiency (EQE) >15% in proof-of-concept devices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.